

PBRM1-BD2-IN-4: A Technical Guide to a Selective Bromodomain Inhibitor

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Compound of Interest

Compound Name: *Pbrm1-BD2-IN-4*

Cat. No.: *B15141400*

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This technical guide provides an in-depth overview of small molecule inhibitors targeting the second bromodomain (BD2) of Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex. The following information is based on published data for potent and selective PBRM1-BD2 inhibitors, offering insights into their binding characteristics, mechanism of action, and the experimental protocols used for their evaluation.

Core Concept: Targeting PBRM1 in Cancer

PBRM1 is a subunit of the PBAF (PBRM1-associated BRG1/BRM-associated factors) chromatin remodeling complex, which plays a crucial role in regulating gene expression.^{[1][2]} It contains six bromodomains, which are protein modules that recognize acetylated lysine residues on histones, thereby tethering the PBAF complex to specific chromatin regions.^[2] The second bromodomain, PBRM1-BD2, is critical for the association of the PBAF complex with chromatin and has been identified as a therapeutic target.^{[1][3]} Dysregulation of PBRM1 function is implicated in various cancers, including clear cell renal cell carcinoma (ccRCC) and prostate cancer, making selective inhibitors of its bromodomains valuable tools for research and potential drug development.^{[1][2]}

Quantitative Binding and Activity Data

The following tables summarize the binding affinities and inhibitory concentrations of representative PBRM1-BD2 inhibitors. These compounds were developed through fragment

screening and subsequent structure-activity relationship (SAR) studies.

Table 1: Binding Affinities (Kd) of PBRM1-BD2 Inhibitors Determined by Isothermal Titration Calorimetry (ITC)

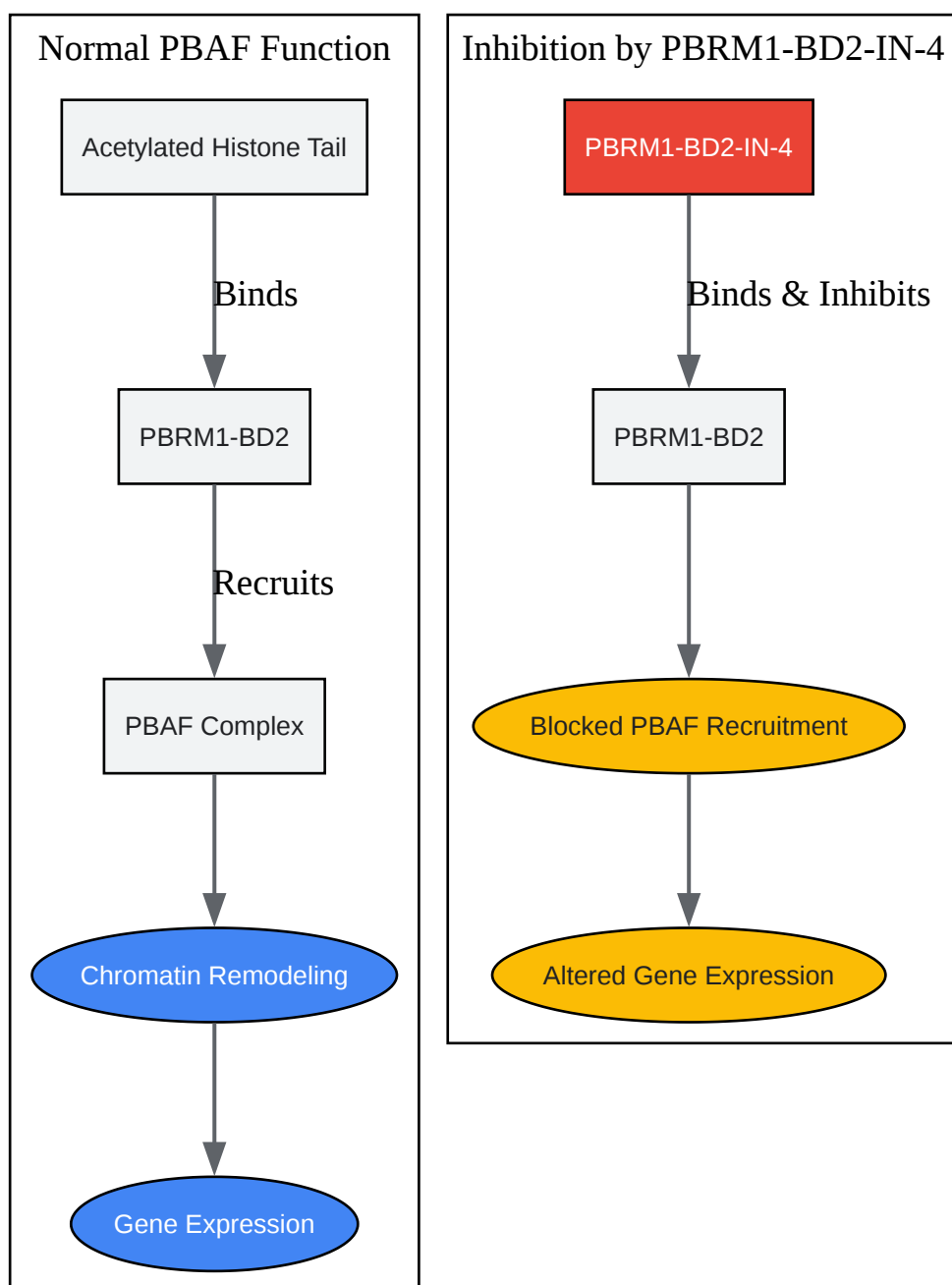
Compound	PBRM1-BD2 Kd (μM)	PBRM1-BD5 Kd (μM)	SMARCA4 Kd (μM)
5	18.4	179	142
7	0.7	0.35	5.0
8	6.9	3.3	No Detectable Binding
11	9.3	10.1	69
PBRM1-BD2-IN-8 (34)	4.4	25	Not Reported

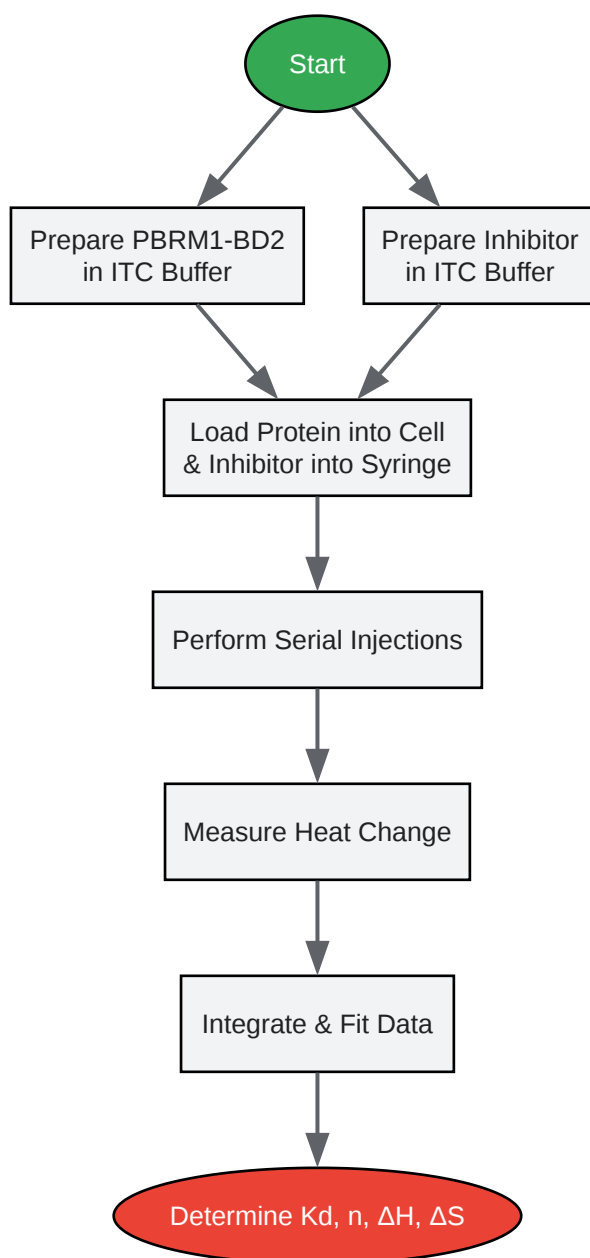
Table 2: In Vitro Inhibitory Activity (IC50) Determined by AlphaScreen Assay

Compound	PBRM1-BD2 IC50 (μM)
7	0.2 ± 0.02
8	6.3 ± 1.4
15	0.2 ± 0.04
16	0.26 ± 0.04
PBRM1-BD2-IN-8 (34)	0.16 ± 0.02

Mechanism of Action: Disrupting Chromatin Remodeling

PBRM1 inhibitors function by competitively binding to the acetyl-lysine binding pocket of the PBRM1-BD2 domain. This prevents the recognition of acetylated histone tails by the PBAF complex, thereby disrupting its recruitment to chromatin. The ultimate consequence is an alteration in chromatin structure and the expression of genes regulated by the PBAF complex. In a cancer context, this can lead to the inhibition of cell growth and proliferation.^[2]







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References

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- To cite this document: BenchChem. [PBRM1-BD2-IN-4: A Technical Guide to a Selective Bromodomain Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15141400#pbrm1-bd2-in-4-target-protein-binding]

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